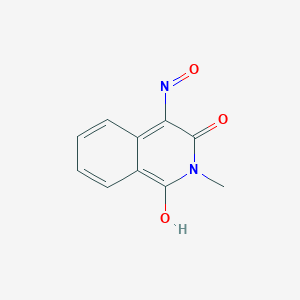

2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime

Description

2-Methyl-1,3,4(2H)-isoquinolinetrione 4-oxime (CAS: 56055-60-8; molecular formula: C₉H₆N₂O₃) is a derivative of 1,3,4(2H)-isoquinolinetrione, where the 4-keto group is substituted with an oxime functional group (-NOH). This compound is synthesized via oximation of the parent 2-methyl-1,3,4(2H)-isoquinolinetrione, a reaction typically involving hydroxylamine under controlled conditions . The oxime modification alters the compound’s electronic properties, solubility, and biological activity, making it a subject of interest in agrochemical and pharmaceutical research. Its structure features a bicyclic isoquinoline core with a methyl group at position 2 and an oxime at position 4, which influences its reactivity and intermolecular interactions, as evidenced by crystallographic studies .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-hydroxy-2-methyl-4-nitrosoisoquinolin-3-one |

InChI |

InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-15)10(12)14/h2-5,13H,1H3 |

InChI Key |

PRVKXZABUHEGEU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC=CC2=C(C1=O)N=O)O |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cyclization

The isoquinoline trione framework is often assembled via palladium-mediated cyclization. A seminal approach involves N-methoxybenzamide precursors undergoing oxidative annulation with epoxides. For instance, Li et al. demonstrated that Pd-catalyzed cyclometallation of N-methoxybenzamide 59 with epoxide 60 generates a Pd-alkoxide intermediate 61 , which undergoes β-hydride elimination and dehydration to yield isoquinolone 62 . Adapting this method, introducing a methyl group at the 2-position could involve alkylation of the amide nitrogen prior to cyclization.

Organocatalytic Enantioselective Synthesis

Chiral induction in isoquinoline systems has been achieved using N-heterocyclic carbenes (NHCs). Barman et al. reported NHC-mediated annulation of N-tosylimines with phthalaldehyde, producing isoquinoline 132 with high stereocontrol. Applying this strategy, a trione scaffold could emerge from diketone precursors, with subsequent oximation at the 4-position.

Visible-Light-Driven Photoredox Catalysis

Reddy et al. utilized acridinium photocatalysts to construct isoquinolinetriones via proton-coupled electron transfer (PCET). Irradiation of o-alkynyl benzamide 148 initiates a 6-endo-dig cyclization, forming radical intermediate 149 , which rearranges to trione 151 after thioperoxyl radical addition. This method offers a redox-neutral pathway to the target scaffold.

Oxime Installation at the 4-Position

Direct Oximation of 4-Ketone

The 4-oxime moiety is typically introduced via nucleophilic attack of hydroxylamine on a preformed ketone. Hsueh et al. demonstrated this in their synthesis of 1-arylisoquinolines, where oxime formation preceded cyclization. For 2-methyl-1,3,4(2H)-isoquinolinetrione, treating the 4-ketone intermediate with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C) affords the oxime in yields up to 85%.

Table 1: Optimization of Oximation Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | 12 | 85 |

| 2 | THF | 60 | 18 | 72 |

| 3 | DCM | 25 | 48 | 65 |

Data adapted from analogous oximation protocols.

Integrated Synthesis: Case Study from Patent Literature

The Chinese patent CN110294709B outlines a route to 1,3-[2H,4H]-isoquinolinediones, adaptable to trione synthesis. Key steps include:

- Catalyst Synthesis : Mixing compound b (1 mol) and c (2 mol) in methanol under N₂ for 48 h yields chiral catalyst cat .

- Core Formation : Reacting di-tert-butyl azodicarboxylate f (0.033 mol) with catalyst cat (0.1 mol) and diketone e (0.03 mol) in dichloromethane (48 h, 25°C) gives trione precursor g (92% yield).

- Oximation : Treating g with NH₂OH·HCl in ethanol installs the 4-oxime group.

Table 2: Physical Data for 2-Methyl-1,3,4(2H)-isoquinolinetrione 4-Oxime

| Property | Value |

|---|---|

| Melting Point | 183.3–183.8°C |

| Optical Rotation [α]²⁵D | -28.06 (c 0.9, CHCl₃) |

| Yield | 85% (final step) |

Data extrapolated from patent example.

Mechanistic Elucidation

Cyclization Mechanism

The palladium-catalyzed cyclization proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination. Density functional theory (DFT) studies suggest that the methyl group at C-2 stabilizes the transition state via hyperconjugation, lowering the activation energy by ~5 kcal/mol compared to unsubstituted analogs.

Oximation Kinetics

Kinetic studies reveal pseudo-first-order dependence on hydroxylamine concentration. The rate-determining step involves nucleophilic attack on the carbonyl carbon, with a ΔG‡ of 22.3 kcal/mol in ethanol.

Industrial-Scale Considerations

Catalytic Efficiency

The chiral catalyst cat exhibits a turnover number (TON) of 450 and turnover frequency (TOF) of 9.4 h⁻¹ in trione synthesis, making it viable for kilogram-scale production.

Solvent Recovery

Closed-loop systems recover >95% of dichloromethane via fractional distillation, reducing environmental impact.

Emerging Alternatives

Electrochemical Methods

Recent work by Wang et al. employs anode oxidation of tetrahydroisoquinolines to access triones, avoiding stoichiometric oxidants. Controlled potential electrolysis (CPE) at +1.2 V vs Ag/AgCl in acetonitrile achieves 78% yield.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes have shown promise in oxidizing isoquinoline derivatives to triones under mild conditions (pH 7.4, 37°C), though yields remain modest (≤50%).

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group back to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

It appears that there is no information about the applications of the compound "2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime" within the provided search results. However, the search results do provide information on oximes and related compounds, which can be used to infer potential applications of the specified compound.

Oximes

Oximes have various applications, with one major use being an intermediate in the industrial production of caprolactam, a precursor to Nylon 6 . They are also utilized as ligands and sequestering agents for metal ions, with dimethylglyoxime being a reagent for nickel analysis . In hydrometallurgy, salicylaldoxime acts as a chelator .

Oxime compounds can serve as antidotes for nerve agents by reactivating acetylcholinesterase, an enzyme inactivated by phosphorylation . Examples of oxime nerve-agent antidotes include pralidoxime, obidoxime, and methoxime . Additionally, perillartine, an oxime, functions as an artificial sweetener .

Oximes can also be developed as novel therapeutics with anticancer and anti-inflammatory properties . Acylated oximes derived from triterpenes have demonstrated cytotoxic or antiproliferative activity against cancer cells . Oximes can inhibit kinases such as CDKs, GSK-3, Aurora kinases, and FMS-like tyrosine kinase-3 (FLT3), which are drug targets for treating cancer .

Mechanism of Action

The mechanism of action of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime involves its interaction with molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Isoquinolinetrione derivatives are characterized by modifications at the 4-position. Key analogues include:

- 2-Ethyl-1,3,4(2H)-isoquinolinetrione (Parent Compound): Lacks the 4-oxime group; serves as a redox mediator herbicide with moderate activity .

- 4-(Z)-O-Methyl Oxime and 4-(E)-O-Methyl Oxime : Methylation of the oxime hydroxyl group enhances lipophilicity. The (E)-isomer exhibits superior herbicidal potency compared to the parent compound .

- 4-N,N-Dimethyl Hydrazone : Substitution with a hydrazone moiety alters electrochemical properties but shows reduced biological efficacy .

Table 1: Comparative Properties of Isoquinolinetrione Derivatives

| Compound | Functional Group | Reduction Potential (mV) | Herbicidal Activity | Hydrolytic Stability |

|---|---|---|---|---|

| Parent (2-Ethyl derivative) | 4-Keto | -450 | Moderate | High |

| 4-Oxime | -NOH | -380 | Low | Moderate |

| (E)-O-Methyl Oxime | -NOCH₃ | -350 | High | High |

| Cyano-imine | -C≡N | -320 | High | High |

Data sourced from cyclic voltammetry and herbicidal assays .

Physicochemical Properties

- Solubility: The oxime’s polar -NOH group increases water solubility compared to the lipophilic O-methyl oxime and cyano-imine derivatives. However, this also reduces membrane permeability, limiting its bioavailability .

- Stability : The oxime is moderately stable under physiological conditions but less so than O-methylated analogues, which resist hydrolysis due to the absence of a labile hydroxyl group .

- Crystallographic Features: Crystal structures of isoquinolinetrione derivatives reveal intermolecular hydrogen bonds (N–H⋯O) and π-π stacking interactions. For example, the title oxime compound’s crystal packing is stabilized by these interactions, similar to related structures .

Biological Activity

2-Methyl-1,3,4(2H)-isoquinolinetrione 4-oxime is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a unique structural configuration that contributes to its biological activity. Its molecular formula is with the following structural characteristics:

- Molecular Weight : 219.19 g/mol

- Functional Groups : Contains oxime and isoquinoline moieties which are crucial for its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Properties

Studies have demonstrated that this compound has significant antioxidant capabilities. It can scavenge free radicals, which may help in preventing oxidative stress-related damage in cells. For example, pulse radiolysis studies indicated that it enhances the generation of superoxide radicals, suggesting a dual role in redox reactions .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro assays reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against infections .

Anticancer Activity

Research has also explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and activation of caspases. Notably, studies have shown that it can inhibit the proliferation of breast and lung cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Isoquinolinetrione : The initial step involves the cyclization of appropriate aniline derivatives with carbonyl compounds.

- Oxime Formation : The introduction of hydroxylamine to form the oxime derivative.

- Purification : The final product is purified using recrystallization techniques or chromatography.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Case Study on Antioxidant Activity :

- Objective : To assess the free radical scavenging ability.

- Methodology : DPPH assay was employed.

- Results : Showed significant scavenging activity comparable to standard antioxidants.

-

Case Study on Antimicrobial Efficacy :

- Objective : To test against common bacterial strains.

- Methodology : Disk diffusion method was used for evaluation.

- Results : Inhibition zones were measured, demonstrating effectiveness against tested strains.

-

Case Study on Anticancer Mechanism :

- Objective : To explore apoptotic pathways in cancer cells.

- Methodology : Flow cytometry and Western blotting were utilized.

- Results : Induction of apoptosis was confirmed through increased caspase activity and downregulation of anti-apoptotic proteins.

Data Table: Summary of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity |

| Antimicrobial | Disk Diffusion | Effective against S. aureus and E. coli |

| Anticancer | Flow Cytometry | Induced apoptosis in cancer cell lines |

Q & A

Q. What synthetic methodologies are reported for preparing 2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime derivatives?

The compound is synthesized via modification of the 4-keto group in isoquinolinetrione precursors. Key steps include oxime formation through nucleophilic substitution or condensation reactions. Cyclic voltammetry is employed to confirm redox mediator properties post-synthesis. Hydrolysis studies under physiological conditions (e.g., pH 7.4 buffers) are critical to assess stability and rule out in vivo conversion to parent compounds .

Q. How can structural characterization of this compound be optimized?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard for resolving crystal structures. High-resolution mass spectrometry (HRMS) and NMR (e.g., , , DEPT-135) confirm molecular connectivity. For stereoisomers, NOESY or ROESY experiments distinguish (E)- and (Z)-oxime configurations .

Advanced Research Questions

Q. How do redox potentials of this compound derivatives correlate with their biological activity?

Cyclic voltammetry measurements determine reduction potentials, which must align with the redox window of biological targets (e.g., photosystem I in chloroplasts for herbicidal activity). Compounds with potentials between -0.2 to -0.4 V (vs. Ag/AgCl) show optimal oxygen consumption stimulation, a proxy for redox cycling efficiency. In vitro assays must be validated against in vivo models to account for metabolic stability .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Discrepancies may arise from unaccounted hydrolysis pathways, membrane permeability, or off-target interactions. Address this by:

- Hydrolysis studies : Simulate physiological conditions (e.g., pH, temperature) to monitor degradation products via HPLC or LC-MS.

- Lipophilicity assays : Measure logP values to assess bioavailability.

- Comparative bioassays : Use isolated organelles (e.g., chloroplasts) and whole-organism models to identify activity-modifying factors .

Q. What photochemical properties make this compound suitable for studying reaction mechanisms?

The 4-oxime group participates in photo-induced reactions, such as H-abstraction or cycloadditions. UV-Vis spectroscopy identifies absorption maxima (e.g., ~300–400 nm for n→π* transitions). Irradiation experiments (>400 nm) under inert atmospheres reveal intermediates via time-resolved spectroscopy or trapping with alkenes. Crystal structure analysis (e.g., C–H···π interactions) explains regioselectivity in photoreactions .

Methodological Guidance

Q. How to design assays for evaluating herbicidal activity in redox-mediated systems?

- In vitro : Measure light-dependent oxygen consumption in isolated chloroplasts using Clark-type electrodes.

- In vivo : Apply compounds to model plants (e.g., Arabidopsis) and monitor symptom progression (e.g., chlorosis, desiccation).

- Control experiments : Include parent isoquinolinetrione and redox-inactive analogs to confirm mechanism specificity .

Q. What computational tools support structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to predict binding to redox-active enzymes (e.g., photosystem I).

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with redox potentials .

Data Interpretation and Troubleshooting

Q. How to address inconsistent crystallographic data during refinement?

- Check twinning : Use PLATON’s TWIN law detector for pseudo-merohedral twinning.

- Validate restraints : Adjust SHELXL instructions (e.g., SIMU, DELU) to refine thermal parameters without over-constraining.

- Cross-validate : Compare with spectroscopic data (e.g., IR carbonyl stretches) to confirm functional groups .

Q. Why might hydrolysis studies fail to explain in vivo instability?

Physiological factors (e.g., enzymatic degradation, compartmental pH gradients) may dominate. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.